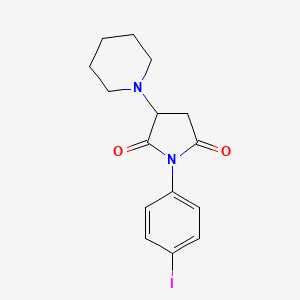
1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an iodophenyl group attached to a pyrrolidine ring, which is further substituted with a piperidinyl group. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-iodophenylamine and piperidine as the primary starting materials.
Reaction Steps: The reaction involves the formation of an intermediate compound through the reaction of 4-iodophenylamine with piperidine under controlled conditions. This intermediate is then cyclized to form the pyrrolidine-2,5-dione ring.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production by using larger reactors and optimizing reaction conditions to achieve higher yields.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at the iodine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Various nucleophiles can be used for substitution reactions, such as halides, amines, and alcohols.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce amines and alcohols.
Substitution Products: Substitution reactions can result in the formation of iodides, amines, and ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group can act as a ligand, binding to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds such as 1-(4-iodophenyl)ethanone, 4-iodobiphenyl, and 1-iodo-4-nitrobenzene share structural similarities with 1-(4-Iodophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione.
Uniqueness: The presence of the pyrrolidine-2,5-dione ring and the piperidinyl group distinguishes this compound from others, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-iodophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYRZGBLULLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














